4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide
Overview
Description
4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide typically involves the reaction of 4,7-Dimethylbenzofuran-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group into amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted hydrazides .
Scientific Research Applications
4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research indicates that it may have anticancer properties, making it a candidate for developing new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell survival and proliferation .
Comparison with Similar Compounds
4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide can be compared with other similar compounds, such as:
Hydrazones: These compounds share the hydrazide functional group and exhibit similar biological activities, including antimicrobial and anticancer properties.
Quinazolines: These compounds also possess a broad spectrum of biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in various reactions and exhibit diverse biological activities, making it a promising candidate for further study and development.
Properties
IUPAC Name |
4,7-dimethyl-1-benzofuran-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-3-4-7(2)10-8(6)5-9(15-10)11(14)13-12/h3-5H,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEJJLKONXNFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(OC2=C(C=C1)C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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